molecular formula C27H28FNO5S B11931572 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid

2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid

Katalognummer: B11931572
Molekulargewicht: 497.6 g/mol
InChI-Schlüssel: HNPJXQKTFJGUSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring a piperidin-3-ylidene core substituted with a cyclopropyl-fluorophenyl-oxoethyl group at position 1, a sulfanyl-linked 3-methoxyphenyl-oxoethyl moiety at position 4, and an acetic acid functional group at position 3 (). Its molecular formula is C₂₇H₂₅FNO₅S, distinguishing it from simpler analogs by the presence of a 3-methoxyphenyl-oxoethyl side chain. The compound shares structural motifs with antiplatelet thienopyridine metabolites (e.g., clopidogrel and prasugrel) but exhibits unique modifications that may influence pharmacokinetics and receptor binding ().

Eigenschaften

Molekularformel

C27H28FNO5S

Molekulargewicht

497.6 g/mol

IUPAC-Name

2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid

InChI

InChI=1S/C27H28FNO5S/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32)

InChI-Schlüssel

HNPJXQKTFJGUSO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl and fluorophenyl groups. The final steps involve the addition of the methoxyphenyl and acetic acid groups. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

    Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

    Biologie: Es kann als Sonde dienen, um biologische Prozesse zu untersuchen, oder als potenzieller therapeutischer Wirkstoff.

    Medizin: Seine einzigartige Struktur könnte es zu einem Kandidaten für die Medikamentenentwicklung machen, insbesondere für die gezielte Ansteuerung spezifischer molekularer Pfade.

    Industrie: Es könnte bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-[1-[2-Cyclopropyl-1-(2-Fluorphenyl)-2-oxoethyl]-4-[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-yliden]essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine umfassen, die an wichtigen biologischen Pfaden beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, mit hoher Spezifität an diese Zielstrukturen zu binden, was möglicherweise ihre Aktivität moduliert und zu verschiedenen biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Physical Properties

  • Solubility : The compound's solubility characteristics are critical for its bioavailability and formulation in pharmaceutical applications. Detailed solubility data is not extensively documented but is essential for further studies.

Anticancer Activity

Recent studies have suggested that compounds structurally similar to 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antithrombotic Properties

The compound's structural analogs, such as Prasugrel (5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate), are known for their antiplatelet activity, making them valuable in the treatment of cardiovascular diseases . The mechanism involves the inhibition of platelet aggregation via the P2Y12 receptor pathway.

Neuropharmacology

Research indicates that compounds with similar piperidine structures may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as schizophrenia or depression. The modulation of dopaminergic and serotonergic pathways could be a focus for future studies .

Drug Delivery Systems

Due to its unique chemical structure, this compound may serve as a template for developing novel drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability, making it an attractive candidate for pharmaceutical formulations .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Cardiovascular Applications

Clinical trials involving Prasugrel have shown substantial reductions in major cardiovascular events among patients undergoing percutaneous coronary intervention (PCI). The findings suggest that compounds related to 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid can play a critical role in managing thrombotic conditions .

Wirkmechanismus

The mechanism of action of 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Clopidogrel Active Metabolite

  • Structure : 2-[1-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanyl-3-piperidinylidene]acetic acid ().
  • Key Differences :
    • Substitution at the aryl group: 2-chlorophenyl vs. 2-fluorophenyl in the target compound.
    • Sulfanyl group: Unmodified (–SH) in clopidogrel vs. 2-(3-methoxyphenyl)-2-oxoethylsulfanyl in the target.
  • Activity : Clopidogrel’s metabolite irreversibly inhibits the P2Y₁₂ receptor, preventing ADP-induced platelet aggregation. The 2-chlorophenyl group enhances metabolic stability, while the free thiol (–SH) is critical for covalent binding ().

Prasugrel Active Metabolite (R-138727)

  • Structure: (2Z)-{1-[(1RS)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}ethanoic acid ().
  • Key Differences: Sulfanyl group: Mercapto (–SH) in R-138727 vs. bulky 3-methoxyphenyl-oxoethylsulfanyl in the target. Molecular formula: C₁₈H₁₈FNO₃S (R-138727) vs. C₂₇H₂₅FNO₅S (target).
  • Activity : R-138727 exhibits faster onset and greater potency than clopidogrel due to the cyclopropyl-fluorophenyl group, which improves metabolic activation. The unmodified –SH group contributes to rapid receptor binding but short half-life ().

R-135766

  • Structure : (4-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-1,2,5,6-tetrahydropyridin-3-yl)acetic acid ().
  • Key Differences :
    • Sulfanyl substituent: 4-bromophenyl-oxoethyl vs. 3-methoxyphenyl-oxoethyl in the target.
  • Activity : The bromophenyl group may enhance lipophilicity and receptor affinity, but the electron-withdrawing bromine could reduce metabolic stability compared to the target’s electron-donating methoxy group ().

Structural and Functional Analysis

Substituent Effects on Activity

Compound Sulfanyl Substituent Aryl Group Key Pharmacological Traits
Target Compound 3-Methoxyphenyl-oxoethyl 2-Fluorophenyl Hypothesized prolonged half-life due to steric hindrance and methoxy group stability.
Clopidogrel Metabolite –SH 2-Chlorophenyl Rapid receptor binding but susceptible to oxidation.
Prasugrel Metabolite (R-138727) –SH 2-Fluorophenyl High potency but short half-life (~4 hours).
R-135766 4-Bromophenyl-oxoethyl 2-Fluorophenyl Increased lipophilicity; potential for enhanced tissue penetration.

Stereochemical Considerations

The target compound’s activity likely depends on its Z-configuration at the piperidin-3-ylidene double bond and S-stereochemistry at the cyclopropyl-fluorophenyl moiety, mirroring the active isomer of clopidogrel’s metabolite (). Incorrect stereochemistry in analogs like R-121721 (deuterated derivatives) reduces activity ().

Metabolic Stability

The 3-methoxyphenyl-oxoethylsulfanyl group in the target compound may reduce hepatic clearance compared to clopidogrel’s –SH group, which is prone to methylation (via TMT) or conjugation (). This modification could extend the therapeutic window.

Biologische Aktivität

The compound 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid , also known by its CAS number 204204-73-9 , is a novel synthetic molecule with potential pharmacological applications. This article focuses on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20FNO3SC_{18}H_{20}FNO_3S with a molecular weight of 349.42 g/mol . It features a complex structure that includes a piperidine ring, cyclopropyl group, and fluorophenyl moiety, which are critical for its biological interactions.

Research indicates that the compound exhibits antiproliferative activity , potentially through the inhibition of specific cellular pathways. The presence of the sulfanyl group in its structure may enhance its interaction with biological targets, leading to significant cellular effects. Preliminary studies suggest that it may act on various cancer cell lines, impacting cell viability and proliferation rates.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. In vitro assays revealed that it has an IC50 value comparable to established chemotherapeutic agents, indicating strong antiproliferative effects.
  • Antimicrobial Properties : Preliminary assessments suggest that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : Some studies have indicated that the compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Study 1 : A study published in MDPI highlighted the compound's cytotoxic effects on A431 and Jurkat cell lines, demonstrating an IC50 value lower than that of doxorubicin, a standard chemotherapy drug .
  • Study 2 : Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 8 µg/mL .
  • Study 3 : An analysis of structure-activity relationships (SAR) revealed that modifications to the phenyl rings significantly affect the compound's potency against various cell lines .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerA431<10
AnticancerJurkat<10
AntibacterialStaphylococcus aureus8
AntibacterialEscherichia coli12
Anti-inflammatoryHuman fibroblastsTBDOngoing studies

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.